molecular formula C14H13NO2 B074015 4-(Benzyloxy)benzamide CAS No. 56442-43-4

4-(Benzyloxy)benzamide

Cat. No.: B074015
CAS No.: 56442-43-4
M. Wt: 227.26 g/mol
InChI Key: PAKRXFXJKMFKPU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is characterized by a benzamide core structure with a benzyloxy substituent at the para position

Scientific Research Applications

4-(Benzyloxy)benzamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “this compound” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzamide typically involves the reaction of 4-benzyloxybenzonitrile with potassium hydroxide in tert-butanol, followed by refluxing the mixture . The reaction proceeds as follows:

  • Dissolve 4-benzyloxybenzonitrile in tert-butanol.
  • Add fine powder of potassium hydroxide to the solution.
  • Reflux the reaction mixture for several hours.
  • After completion, add brine solution and extract the product with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
  • Reduction of the amide group yields the corresponding amine.
  • Substitution reactions yield various substituted benzamide derivatives.

Comparison with Similar Compounds

    4-(Phenoxy)benzamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

    4-(Methoxy)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)benzamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)benzamide is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The benzyloxy group provides a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions with molecular targets and varied applications in research and industry.

Properties

IUPAC Name

4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRXFXJKMFKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369404
Record name 4-Benzyloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56442-43-4
Record name 4-Benzyloxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-benzyloxybenzonitrile (0.61 g, 2.91 mmol) in 15 ml of tert-butanol was added fine powder of KOH (1.22 g, 21.78 mmol) and the resulting reaction mixture was refluxed for 4 h at 78° C. After the completion of the reaction (TLC monitoring), added brine solution and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum, to get the product (0.67 g) that was used as such for the next step.
Quantity
0.61 g
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1.22 g
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15 mL
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brine
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a suspension of 4.565 g (20 mmol) 4-benzyloxybenzoic acid in 25 ml THF and 0.3 ml N,N-dimethylformamide was added dropwise at 0° C. a solution of 2.6 ml oxalyl chloride in 5 ml THF. Stirring was continued for 3 hours at room temperature, then the suspension was added slowly to a stirred ice-cold solution of concentrated aqueous ammonia. The organic solvent was evaporated, 100 ml water added and the precipitate isolated and dried in vacuo at 50° C. Yield: 4.29 g (94%) white solid.
Quantity
4.565 g
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reactant
Reaction Step One
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Quantity
25 mL
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0.3 mL
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solvent
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2.6 mL
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reactant
Reaction Step Two
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5 mL
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solvent
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ice
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Synthesis routes and methods III

Procedure details

A mixture of 4-cyanophenoxy phenyl methane (10.45g.; 0.05 mole), 30% hydrogen peroxide (20ml) and 6N NaOH (20ml) and ethanol (30ml) was maintained at 40°-50° for 3 hrs., cooled and neutralised. The product was filtered off and recrystallised from ethanol M.p. 186°-7°.
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
reactant
Reaction Step One
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30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 3R-carboxylate-6-nitro-2H-3,4-dihydro-[2-1b]imidazopyran (Example 21, 1 eq.), triethylamine (1 eq.), diphenylphosphoryl azide (1 eq.) in toluene is heated at 80° C. for 4 h, cooled and t-butanol is added. The reaction is warmed to 70° C. for an additional 1 h. Workup in the standard fashion gives the Boc amine. Deprotection of the Boc group (trifluoroacetic acid:dichloromethane, 1:1) and addition of 4-benzyloxybenzoyl chloride and triethylamine gives the 4-benzyloxybenzamide of 3R-amino-6-nitro-2H-3,4-dihydro-[2-1b]imidazopyran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?

A1: Research has investigated the anticonvulsant activity of this compound derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).

Q2: Were any of the tested this compound derivatives particularly promising as anticonvulsants?

A2: Yes, a 2N-methylaminoethanol derivative of this compound (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.

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